molecular formula C8H7BrF2 B2426177 1-(Bromomethyl)-2,4-difluoro-5-methylbenzene CAS No. 315204-37-6

1-(Bromomethyl)-2,4-difluoro-5-methylbenzene

Cat. No. B2426177
CAS RN: 315204-37-6
M. Wt: 221.045
InChI Key: ATFXKBKIXOZNMM-UHFFFAOYSA-N
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Description

Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis . The presence of the bromine atom makes these compounds highly reactive, as it can be displaced by other groups in nucleophilic substitution reactions .


Synthesis Analysis

While specific synthesis methods for “1-(Bromomethyl)-2,4-difluoro-5-methylbenzene” are not available, bromomethyl compounds are generally synthesized through the reaction of a suitable precursor with bromine . For example, bromobenzene can be prepared by the action of bromine on benzene in the presence of a Lewis acid catalyst such as aluminium chloride .


Molecular Structure Analysis

The molecular structure of bromomethyl compounds typically consists of a carbon backbone with a bromomethyl group attached. The bromine atom is electrophilic and can participate in various chemical reactions .


Chemical Reactions Analysis

Bromomethyl compounds can undergo a variety of chemical reactions, including nucleophilic substitution and elimination reactions . The bromine atom can be displaced by other groups in nucleophilic substitution reactions, while elimination reactions can result in the formation of double bonds .


Physical And Chemical Properties Analysis

Bromomethyl compounds are typically colorless liquids or solids. They have a high reactivity due to the presence of the bromine atom .

Scientific Research Applications

Bromination and Sulfur-functionalised Benzoquinones Synthesis

1-(Bromomethyl)-2,4-difluoro-5-methylbenzene has been explored in the context of bromination reactions. For instance, Aitken et al. (2016) demonstrated the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to the synthesis of various bromination products, including compounds structurally similar to 1-(Bromomethyl)-2,4-difluoro-5-methylbenzene. This process is significant for creating sulfur-containing quinone derivatives, which have broad applications in organic synthesis (Aitken, Jethwa, Richardson, & Slawin, 2016).

Coordination Chemistry and Metal Ion Complexes

The compound also plays a role in coordination chemistry. Plenio et al. (1997) discussed the reactions of 1,3-bis(bromomethyl)-2-fluorobenzene, which is closely related to 1-(Bromomethyl)-2,4-difluoro-5-methylbenzene, in forming fluorocryptands and their interactions with group I and II metal ions. These interactions result in significant shifts in NMR resonances and have implications in the study of metal-ligand bonding dynamics (Plenio, Hermann, & Diodone, 1997).

Polymer Synthesis

1-(Bromomethyl)-2,4-difluoro-5-methylbenzene is also relevant in polymer science. Uhrich et al. (1992) described the synthesis of hyperbranched polyethers using a compound structurally related to 1-(Bromomethyl)-2,4-difluoro-5-methylbenzene. The study highlights the utility of these brominated compounds in developing polymers with specific properties, such as a large number of phenolic hydroxyl groups (Uhrich, Hawker, Fréchet, & Turner, 1992).

Crystal Structure Analysis

In crystallography, the compound and its derivatives are studied for understanding molecular interactions. Jones et al. (2012) examined the structures of several bromo- and bromomethyl-substituted benzenes to analyze Br···Br and C–Br···π interactions. This research provides insights into the packing motifs and chemical behaviors of such compounds in the crystalline state (Jones, Kuś, & Dix, 2012).

Mechanism of Action

The mechanism of action of bromomethyl compounds often involves the displacement of the bromine atom by other groups in nucleophilic substitution reactions.

Safety and Hazards

Bromomethyl compounds can be hazardous. They can cause skin and eye irritation, and may be harmful if inhaled or swallowed . Proper safety measures should be taken when handling these compounds.

Future Directions

While specific future directions for “1-(Bromomethyl)-2,4-difluoro-5-methylbenzene” are not available, bromomethyl compounds continue to be of interest in the field of organic synthesis due to their high reactivity and versatility . They are often used as intermediates in the synthesis of various chemical compounds, and research into new synthesis methods and applications is ongoing .

properties

IUPAC Name

1-(bromomethyl)-2,4-difluoro-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2/c1-5-2-6(4-9)8(11)3-7(5)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFXKBKIXOZNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-2,4-difluoro-5-methylbenzene

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